Adipic dihydrazide

Polymer Chemistry Coatings Thermal Analysis

Sourcing a versatile crosslinker that balances ambient cure, pot life, and final film properties is challenging. Adipic dihydrazide (ADH) is the most common dihydrazide crosslinker, offering: - Room-temperature curing in water-based acrylic emulsions and polyurethane dispersions. - Extended pot life and 6-month storage stability in one-component epoxy formulations; cures at ~130°C to achieve Tg 140-160°C. - Proven superior immunogenicity in conjugate vaccines vs. SPDP linkers, and higher heavy metal adsorption than ODH.

Molecular Formula C6H14N4O2
Molecular Weight 174.2 g/mol
CAS No. 1071-93-8
Cat. No. B046771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipic dihydrazide
CAS1071-93-8
SynonymsHexanedioic Acid Dihydrazide;  ADH;  ADH (hydrazide);  ADH 4S;  ADH-J;  ADH-S;  Adipic Dihydrazide;  Adipoyl Dihydrazide;  Adipoyl Hydrazide;  Adipoyldihydrazine;  Ajicure ADH;  BK 1000Z;  BT 1000Z;  NSC 29542;  NSC 3378;  Qualimer ADH;  T 2210;  Adipohydrazide
Molecular FormulaC6H14N4O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC(CCC(=O)NN)CC(=O)NN
InChIInChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
InChIKeyIBVAQQYNSHJXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Adipic Dihydrazide (ADH) Selection Guide


Adipic dihydrazide (ADH), also known as hexanedihydrazide, is a symmetrical, homobifunctional crosslinking agent with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.20 g/mol [1]. It is characterized by a C4 aliphatic backbone terminated by reactive hydrazide groups (C=ONHNH₂) [2]. ADH is widely recognized as the most common dihydrazide crosslinker, primarily used for creating stable hydrazone bonds with carbonyl-containing compounds, such as aldehydes and ketones, in aqueous systems [3][4].

Crosslinker Type Homobifunctional hydrazide
Reactivity Aqueous-phase aldehyde/ketone coupling
Spacer Architecture C4 aliphatic backbone for defined crosslink distance

ADH Substitution: Verification Needed


The performance of dihydrazide crosslinkers is dictated by their specific molecular architecture, including backbone length, hydrophobicity, and melting point. These factors directly influence critical application parameters such as reaction kinetics, crosslink density, final material flexibility, and processing conditions [1][2]. For instance, a longer backbone in sebacic dihydrazide (SDH) imparts greater flexibility but requires different processing temperatures compared to ADH [1]. Similarly, the aromatic nature of isophthalic dihydrazide (IDH) yields a more rigid and thermally stable network than ADH's aliphatic structure, which is unsuitable for applications requiring elasticity [1][3]. Furthermore, as demonstrated in protein crosslinking studies, the choice of dihydrazide (e.g., ADH vs. pimelic dihydrazide) directly impacts the extent of crosslinking coverage, which is a key performance indicator in structural biology [4]. Therefore, substituting ADH with a generic alternative without rigorous testing is likely to result in altered material properties, unexpected reactivity, or suboptimal performance in the intended application.

Backbone Variation

Longer or aromatic backbones shift flexibility, melting point, and cure requirements.

Rigidity Impact

Aromatic dihydrazides create rigid networks; aliphatic ADH may not match thermal stability needs.

Crosslinking Coverage

Dihydrazide linker length directly influences protein crosslinking depth and mapping resolution.

ADH Comparative Performance Evidence


SDH vs. IDH: Physical Property Differences

Adipic dihydrazide (ADH) possesses a lower melting point and molecular weight compared to its common alternatives, sebacic dihydrazide (SDH) and isophthalic dihydrazide (IDH) . This is a critical differentiator for processing. ADH's melting point of approximately 180-182°C is lower than that of both SDH (mp ~188°C) and IDH (mp >220°C) [1][2]. Its molecular weight of 174 g/mol is also significantly lower than SDH (230 g/mol) and IDH (194 g/mol) . This data is corroborated by a 1949 study establishing the melting point of adipic dihydrazide at 182°C and sebacic dihydrazide at 188°C [2].

Melting Point & MW
Cross-study comparable
ADH mp 180–182 °C, MW 174 g/mol vs. SDH mp ~188 °C, MW 230 g/mol; IDH mp >220 °C, MW 194 g/mol
Lower processing temperature profile
Supports low-temperature cure formulations
Polymer Chemistry Coatings Thermal Analysis

ADH vs. ODH: Copper Ion Adsorption

When used to modify kapok fibers for the adsorption of copper ions from water, adipic dihydrazide (ADH) demonstrates superior performance compared to oxalic dihydrazide (ODH) [1]. ADH-modified fibers achieved a 30% increase in copper removal efficiency compared to untreated kapok fibers [1]. More importantly, a direct comparison showed that the adsorption capacity of ADH-modified fibers was superior to that of ODH-modified fibers [1].

Cu²⁺ Adsorption
Direct head-to-head
ADH-modified fibers: 30% increase in Cu removal vs. untreated; adsorption superior to ODH-modified fibers
Higher functionalization efficacy for heavy metal capture
Reported water treatment context
Environmental Remediation Water Treatment Adsorption

Crosslinking Coverage: ADH vs. Pimelic Acid

In a study focused on developing new crosslinkers for protein structure analysis, researchers directly compared adipic acid dihydrazide (ADH) with the longer pimelic acid dihydrazide [1]. The study quantified their ability to crosslink eight model proteins and two large protein complexes (TRiC chaperonin and 26S proteasome). The results showed that pimelic acid dihydrazide provided more extensive crosslinking coverage than adipic acid dihydrazide [1].

Protein Crosslinking
Direct head-to-head
Pimelic acid dihydrazide provided more extensive crosslinking coverage than ADH on model proteins and large complexes
Linker length determines mapping coverage
Structural biology reagent selection context
Structural Biology Proteomics Chemical Crosslinking

ADH vs. SPDP: Conjugate Vaccine Immunogenicity

A comparative study evaluated the immunogenicity of Staphylococcus aureus type 8 capsular polysaccharide conjugates synthesized using either adipic acid dihydrazide (ADH) or N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) as the linker [1]. The study concluded that conjugates synthesized with ADH elicited higher levels of capsular polysaccharide antibodies, especially after the first immunization, than those prepared with SPDP [1].

Conjugate Immunogenicity
Direct head-to-head
ADH-linked conjugates elicited higher capsular polysaccharide antibodies vs. SPDP-linked conjugates
Supports conjugate vaccine research
In vivo immunization model context
Immunology Vaccine Development Bioconjugation

Temperature-Enhanced Aqueous Solubility

Adipic dihydrazide (ADH) exhibits a unique and highly temperature-dependent solubility profile in water, a property not universally shared with all other dihydrazides. This characteristic is critical for its use in aqueous formulations, allowing it to be introduced as a concentrated, dissolved solution that remains stable upon cooling [1]. Specifically, the solubility of ADH increases approximately 20-fold from 25°C to 100°C [1].

Aqueous Solubility
Class-level inference
2.3 g/100 mL at 25 °C; 160 g/100 mL at 100 °C
Enables heated aqueous stock solution preparation
Property not universal to all dihydrazides; data to verify
Formulation Science Polymer Chemistry Coatings

ADH Application Scenarios


Aqueous Coatings & Adhesives

ADH's low melting point relative to other common dihydrazides enables effective crosslinking in room-temperature curing systems, such as water-based acrylic emulsions and polyurethane dispersions, without requiring high-temperature activation [1]. Its high water solubility at elevated temperatures allows for easy incorporation as a concentrated aqueous solution, ensuring uniform crosslinking and long-term formulation stability, as noted in patents for curable aqueous dispersions [2][3]. This combination makes it the preferred dihydrazide for manufacturers seeking to balance ambient cure, pot life, and final film properties [1].

Bioconjugation & Drug Delivery

In the development of conjugate vaccines, ADH has been directly shown to produce conjugates with superior immunogenicity compared to those made with alternative linkers like SPDP [4]. Furthermore, its established use in creating dynamic, self-healing hydrogels via acylhydrazone bonds is critical for biomedical applications [5]. For hyaluronic acid (HA) hydrogels, ADH is a standard reagent for functionalizing HA, enabling subsequent crosslinking to form injectable scaffolds for tissue engineering and controlled drug release . These evidence-backed properties make ADH a rational choice for procuring a linker where biological activity and tunable mechanical properties are paramount.

Heavy Metal Capture & Remediation

For researchers and companies developing materials for water purification, ADH is demonstrably a more effective functionalizing agent than oxalic dihydrazide (ODH) for enhancing the heavy metal adsorption capacity of natural fibers like kapok [6]. The data showing superior copper ion removal by ADH-modified fibers over ODH-modified fibers provides a quantifiable, performance-based reason for its selection in creating novel, sustainable adsorbent materials [6].

Epoxy Curing & Composites

ADH serves as a latent hardener for one-component epoxy resin systems, providing a unique processing window. Its melting point dictates the onset of cure, allowing for extended pot life and room-temperature storage stability of up to six months [3]. Once activated at around 130°C, ADH-cured epoxy systems can achieve glass transition temperatures (Tg) of 140-160°C, offering a balance of thermal performance and toughness suitable for demanding applications like fiber-reinforced composites and structural adhesives [3]. The ability to B-stage ADH-epoxy prepregs further enhances manufacturing flexibility for aerospace and sporting goods components [3].

Application
Selection Property
Validation Focus
Aqueous coatings & adhesives
Low-temperature activation profile
Film formation and homogeneity in water-based systems
Conjugate vaccine research
Hydrazide linker chemistry for polysaccharide conjugation
Immunogenicity and crosslinking efficiency studies
Heavy metal adsorbent development
Fiber functionalization performance
Cu²⁺ removal capacity screening
Epoxy curing & composites
Latent hardener with thermal latency
Cure kinetics and glass transition profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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